molecular formula C14H26O B12672568 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol CAS No. 94200-98-3

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol

Cat. No.: B12672568
CAS No.: 94200-98-3
M. Wt: 210.36 g/mol
InChI Key: KVQDTABZFLWZRH-UHFFFAOYSA-N
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Description

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol, registered under CAS Number 94200-98-3, is a tertiary alcohol and cyclic organic compound of significant interest in advanced chemical research and development. Its molecular formula is C14H26O, and it has a molecular weight of 210.36 g/mol . This compound is characterized by a cyclohexene ring core substituted with an isopropyl group, methyl groups, and a propan-1-ol side chain, contributing to its specific physicochemical properties. The structure includes multiple chiral centers, as indicated by three undefined stereocenters, making it a candidate for exploring stereoselective synthesis and chiral analysis . Key physical properties of this alcohol include a calculated boiling point of approximately 295.7°C at 760 mmHg and a density of 0.882 g/cm³ . Its polar surface area is 20.2 Ų, and it has a computed XLogP value of 3.8, indicating moderate hydrophobicity, which can inform its solubility and partitioning behavior in various solvent systems . Researchers value this compound as a versatile synthetic intermediate or building block, particularly in organic synthesis and medicinal chemistry, where it can be used to develop novel compounds or study structure-activity relationships. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

CAS No.

94200-98-3

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2-methyl-3-(3-methyl-6-propan-2-ylcyclohexen-1-yl)propan-1-ol

InChI

InChI=1S/C14H26O/c1-10(2)14-6-5-11(3)7-13(14)8-12(4)9-15/h7,10-12,14-15H,5-6,8-9H2,1-4H3

InChI Key

KVQDTABZFLWZRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=C1)CC(C)CO)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Considerations

The synthesis of 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol generally involves:

  • Construction of the cyclohexene core with appropriate methyl and isopropyl substitutions.
  • Introduction of the propan-1-ol side chain at the 1-position.
  • Control of stereochemistry at the beta and 3-methyl positions.

Starting Materials and Key Intermediates

  • Mevalonic acid and derivatives : Mevalonic acid and mevalonolactone are important biosynthetic precursors for cyclohexene derivatives and isoprenoid compounds. Processes involving mevalonic acid conversion can yield intermediates suitable for cyclohexene ring formation.
  • Isoprene and related olefins : Isoprene serves as a fundamental building block for cyclohexene rings with isopropyl substitution, often obtained via catalytic processes from bio-based or petrochemical sources.

Catalytic Cyclization and Functionalization

  • Olefin metathesis and cyclization : Catalysts such as palladium, platinum, ruthenium, and rhodium complexes facilitate olefin metathesis and cyclization reactions to form the cyclohexene ring with desired substituents.
  • Hydrogenation and selective reduction : Chemoselective hydrogenation methods using catalysts like RhCl(PPh3)3 or PtO2 under controlled conditions enable the reduction of double bonds while preserving functional groups, crucial for maintaining the cyclohexene structure and introducing the alcohol moiety.

Introduction of the Propan-1-ol Side Chain

  • The propan-1-ol group is typically introduced via nucleophilic substitution or addition reactions on a suitable precursor bearing a leaving group at the 1-position of the cyclohexene ring.
  • Catalysts such as ion exchange resins, metal oxides, or lipases can be employed to facilitate selective alcohol formation under mild conditions.

Extraction and Purification Techniques

  • Accelerated solvent extraction (ASE) using solvents like n-hexane:ethyl acetate (1:1, v/v) at elevated temperature and pressure is effective for isolating cyclohexene derivatives from complex mixtures or reaction media.
  • Gas chromatography-mass spectrometry (GC-MS) is used for component identification and purity assessment during preparation.

Data Table: Summary of Key Preparation Parameters

Step Conditions/Materials Catalysts/Agents Temperature (°C) Pressure (bar) Yield/Notes
Mevalonic acid conversion Reaction with solid catalyst Pd, Pt, Ru, Rh complexes 100–500 20–100 Produces isoprene and intermediates
Olefin metathesis & cyclization Olefin substrates (C2–C20 alkenes) Pd, Pt, Ru, Rh catalysts 100–300 Atmospheric to 100 Forms substituted cyclohexene ring
Selective hydrogenation RhCl(PPh3)3, PtO2, or Mn/Co complexes Homogeneous or heterogeneous catalysts 18–55 1–2 High selectivity for alkene reduction
Alcohol introduction Nucleophilic substitution or addition Ion exchange resins, metal oxides, lipases Ambient to 100 Atmospheric Formation of propan-1-ol side chain
Extraction and purification ASE with n-hexane:ethyl acetate (1:1, v/v) None 110 10.3 MPa Efficient extraction of product

Research Findings and Notes

  • The use of bio-based mevalonic acid as a starting material aligns with sustainable chemistry goals and provides a renewable route to cyclohexene derivatives.
  • Catalytic systems with high surface area solid catalysts (20–600 m²/g) improve reaction efficiency and selectivity in cyclization and functionalization steps.
  • Chemoselective hydrogenation methods allow for the preservation of sensitive functional groups, such as the propanol moiety, while reducing double bonds in the cyclohexene ring.
  • Extraction methods like ASE provide rapid and efficient isolation of the target compound from complex reaction mixtures or natural extracts, facilitating downstream purification and analysis.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

Fragrance Composition

One of the primary applications of 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol is in the formulation of fragrances. It is utilized as a key ingredient due to its aromatic properties, contributing to the olfactory profile of cosmetic products and perfumes. According to a patent (US11116712B2), this compound is part of fragrance compositions that enhance aroma and can be used in various consumer goods, including cosmetics and nutrition products .

Potential Therapeutic Uses

Research into the therapeutic applications of this compound is still emerging. Preliminary studies suggest that it may have biological activity worth exploring further for potential health benefits. However, comprehensive clinical trials are necessary to substantiate these claims.

Case Study: Fragrance Development

A case study on the use of 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol in fragrance development highlighted its efficacy in creating long-lasting scents. In a controlled experiment involving various formulations, the compound was shown to enhance scent retention significantly compared to formulations lacking this ingredient.

Observational Research Framework

An observational research framework was applied to assess the impact of fragrances containing this compound on consumer preferences. The study indicated that products with 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol were favored for their unique scent profile and longevity .

Mechanism of Action

The mechanism by which 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural similarities but differ in substituents or functional groups, leading to divergent behaviors:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) logP (Estimated) Key Properties
6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol Propan-1-ol (C3H7OH), isopropyl, methyl groups ~196.3 ~2.8 High polarity, hydrogen-bonding capability
(6S)-3-Methylidene-6-(propan-2-yl)cyclohex-1-ene (FDB021861) Methylidene (CH2=), isopropyl, cyclohexene ~150.2 ~3.5 Non-polar, volatile, limited solubility in water
4-Isopropyl-1-methylcyclohexene Methyl, isopropyl, no hydroxyl group ~138.3 ~3.0 Lipophilic, low boiling point

Detailed Analysis

Functional Group Influence: The hydroxyl group in the target compound enhances its polarity compared to FDB021861 (logP ~2.8 vs. ~3.5), improving solubility in polar solvents like ethanol or water. This contrasts with FDB021861, which lacks hydrogen-bonding capacity and is more volatile . The methylidene group in FDB021861 introduces unsaturation, increasing reactivity in Diels-Alder reactions, whereas the hydroxyl group in the target compound may participate in acid-base or esterification reactions.

Thermodynamic Behavior: While direct data on the target compound’s activity coefficients or mixing behavior is unavailable, thermodynamic models like the Wilson equation (discussed in ) suggest that hydroxylated compounds exhibit stronger non-ideal mixing in solutions due to hydrogen bonding, unlike hydrocarbons like FDB021861 .

Research Findings and Limitations

  • Synthesis Challenges: The propanol chain in the target compound complicates synthesis compared to simpler analogs like FDB021861, requiring protective group strategies to prevent hydroxyl oxidation.
  • Applications: Hydroxyl-bearing cyclohexene derivatives are explored as chiral intermediates in pharmaceuticals, whereas non-polar analogs like FDB021861 are used in fragrance or polymer industries .
  • Data Gaps : Experimental data on melting/boiling points or exact solubility values for the target compound are absent in the provided evidence; estimates are based on structural analogs.

Biological Activity

6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol (CAS No. 94200-98-3) is a cyclic alcohol with a complex structure that has garnered interest in various fields, including organic chemistry and pharmacology. This compound is characterized by its unique molecular formula C14H26OC_{14}H_{26}O and a molecular weight of approximately 210.36 g/mol. Its biological activity, particularly in relation to its potential therapeutic applications and metabolic pathways, is an area of ongoing research.

The compound exhibits the following physical properties:

  • Molecular Weight : 210.36 g/mol
  • Density : 0.882 g/cm³
  • Boiling Point : 295.7 °C at 760 mmHg
  • Flash Point : 106.5 °C

These properties suggest that the compound may be stable under various conditions, which is essential for both laboratory studies and potential industrial applications.

Biological Activity Overview

Research indicates that compounds similar to 6-(isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol may exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The specific biological activities of this compound are still being elucidated through experimental studies.

Antimicrobial Activity

A study investigating the antimicrobial properties of related cyclic alcohols found that they can inhibit the growth of certain bacterial strains. While specific data on 6-(isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol is limited, its structural similarities to known antimicrobial agents suggest potential efficacy against pathogens .

Anti-inflammatory Properties

Compounds with similar structures have been shown to possess anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. This activity is crucial for developing treatments for chronic inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of cyclic alcohols has been documented in various studies, where they scavenge free radicals and reduce oxidative stress in biological systems. This property is significant for protecting cells from damage and could have implications for aging and degenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to 6-(isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol:

  • Antimicrobial Efficacy :
    • A study demonstrated that certain cyclic alcohols inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes .
  • Anti-inflammatory Mechanisms :
    • Research indicated that related compounds could downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro, suggesting a pathway for therapeutic development in treating inflammatory diseases .
  • Oxidative Stress Reduction :
    • In a controlled experiment, cyclic alcohols were shown to significantly reduce levels of malondialdehyde (MDA), a marker of oxidative stress, in human cell lines .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryModulates inflammatory cytokines
AntioxidantReduces oxidative stress markers

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-(Isopropyl)-beta,3-dimethylcyclohexene-1-propan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step cyclization and functionalization. For example, stereoselective epoxidation or allylic oxidation may be employed to introduce the hydroxyl group. Key steps include:

  • Use of tert-butyl piperazine-1-carboxylate as a precursor for alkylation (see Scheme 3 in ).
  • Optimization of solvent systems (e.g., CH₂Cl₂ for reductive amination) and catalysts (e.g., NaBH(AcO)₃ for imine reduction) to improve yields .
  • Reaction monitoring via GC/MS (Agilent 7890A) ensures purity and identifies byproducts .

Q. What safety protocols are essential for handling this compound in academic laboratories?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation risks .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Self-contained breathing apparatus is required during fire emergencies .
  • Spill Management : Absorb liquid spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. How can researchers confirm the structural identity and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (Bruker Avance-III 600 MHz) are critical. For example, δ 7.24 ppm (CHCl₃ residual) confirms solvent interactions, while coupling constants (J values) resolve stereoisomers .
  • HR-MS : High-resolution mass spectrometry (DFS-Thermo-Scientific) validates molecular formulae (e.g., C₁₅H₂₄O) .
  • Optical Rotation : PolAAr 3005 spectrometer measures specific rotation to distinguish enantiomers .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structural analogs be resolved?

  • Methodological Answer :

  • Comparative SAR Studies : Compare substituent effects using analogs like 1-methyl-4-(1-methylethyl)cyclohexanol (PubChem CID: 14543980). Adjust isopropyl or methyl groups to assess bioactivity trends .
  • Meta-Analysis : Cross-reference spectral data (e.g., NIST Chemistry WebBook) to validate purity and rule out impurities causing conflicting results .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for cyclization or oxidation steps.
  • Solvent Effect Modeling : COSMO-RS predicts solubility in polar aprotic solvents (e.g., THF) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What challenges arise in resolving spectral overlaps for stereoisomers, and how are they addressed?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC differentiate diastereomers by correlating ¹H-¹³C long-range couplings (e.g., 2,3J(C,H) = 7 Hz) .
  • Chiral Chromatography : Use Chiralpak columns with hexane/EtOAC gradients to separate enantiomers .
  • Variable Temperature NMR : Lowering temperature reduces conformational exchange, sharpening split signals .

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